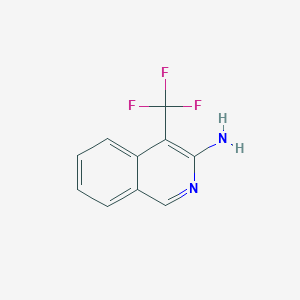

4-(Trifluoromethyl)isoquinolin-3-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H7F3N2 |

|---|---|

Molecular Weight |

212.17 g/mol |

IUPAC Name |

4-(trifluoromethyl)isoquinolin-3-amine |

InChI |

InChI=1S/C10H7F3N2/c11-10(12,13)8-7-4-2-1-3-6(7)5-15-9(8)14/h1-5H,(H2,14,15) |

InChI Key |

LZYBKJQEODVFGY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC(=C2C(F)(F)F)N |

Origin of Product |

United States |

Synthetic Methodologies for 4 Trifluoromethyl Isoquinolin 3 Amine

Strategies for the Construction of the Isoquinoline (B145761) Core

The formation of the bicyclic isoquinoline framework is the foundational step in the synthesis of 4-(trifluoromethyl)isoquinolin-3-amine (B6213006). Various cyclization strategies have been developed to achieve this, often relying on the careful design and functionalization of acyclic precursors.

Cyclization Reactions in this compound Synthesis

A prominent method for constructing the isoquinoline core involves transition-metal-catalyzed annulation reactions. Rhodium(III)-catalyzed [4+2] annulation of benzamides with internal alkynes has emerged as a powerful tool for the synthesis of functionalized isoquinolone derivatives, which can serve as precursors to isoquinolines. This method offers a high degree of atom economy and allows for the introduction of various substituents onto the isoquinoline ring system.

Table 1: Examples of Rhodium(III)-Catalyzed Annulation for the Synthesis of Isoquinolone Precursors Note: The following data is based on the synthesis of isoquinolone derivatives, which are precursors to the target molecule, as direct examples for this compound synthesis via this specific method are not readily available in the cited literature.

| Entry | Benzamide Precursor | Alkyne Partner | Catalyst System | Solvent | Temp (°C) | Yield (%) |

| 1 | N-pivaloyloxybenzamide | Methyl 2-(tert-butoxycarbonylamino)-4,4,4-trifluorobut-2-ynoate | [CpRhCl2]2, AgSbF6 | DCE | 80 | 71 |

| 2 | 4-Methyl-N-pivaloyloxybenzamide | Methyl 2-(tert-butoxycarbonylamino)-4,4,4-trifluorobut-2-ynoate | [CpRhCl2]2, AgSbF6 | DCE | 80 | 81 |

| 3 | 4-Methoxy-N-pivaloyloxybenzamide | Methyl 2-(tert-butoxycarbonylamino)-4,4,4-trifluorobut-2-ynoate | [Cp*RhCl2]2, AgSbF6 | DCE | 80 | 88 |

Data compiled from analogous reactions reported in the literature.

Precursor Design and Functionalization for this compound

The design of the acyclic precursor is critical for the successful synthesis of the target molecule. For the construction of the this compound scaffold, precursors must contain the necessary functionalities to facilitate both the cyclization to form the isoquinoline core and the subsequent introduction of the trifluoromethyl and amino groups at the desired positions.

A common strategy involves the use of ortho-substituted benzene (B151609) derivatives. For instance, an o-cyanobenzylamine derivative bearing a trifluoromethyl group at the benzylic position could be a suitable precursor. Intramolecular cyclization of such a precursor would directly lead to the formation of the 4-(trifluoromethyl)isoquinoline (B6597680) ring system with an amino group at the 3-position.

Alternatively, functionalized isoquinolones, synthesized via methods like the Rh(III)-catalyzed annulation described above, can be valuable precursors. The oxo group at the 1-position of the isoquinolone can be converted to other functionalities, and the ring can be further modified to introduce the desired substituents. For example, an isoquinolone bearing a trifluoromethyl group at the 4-position can be a key intermediate.

Introduction of the Trifluoromethyl Moiety

The trifluoromethyl (CF3) group is a crucial pharmacophore that can significantly enhance the metabolic stability, lipophilicity, and binding affinity of a molecule. Its introduction into the isoquinoline core at the 4-position can be achieved through either direct or indirect methods.

Direct Trifluoromethylation Approaches for this compound Precursors

Direct trifluoromethylation involves the introduction of the CF3 group onto a pre-formed isoquinoline or a suitable precursor in a single step. Radical trifluoromethylation is a common approach, often employing reagents that can generate the trifluoromethyl radical (•CF3).

Electrochemical methods have also been developed for the trifluoromethylation of organic molecules. These methods can offer a greener and more efficient alternative to traditional chemical reagents. For instance, the electrochemical reduction of a suitable trifluoromethyl source can generate •CF3, which can then react with the isoquinoline precursor.

| Reagent | Method | Typical Conditions |

| Togni's Reagent | Radical | Radical initiator (e.g., AIBN), heat or light |

| Umemoto's Reagent | Electrophilic | Lewis or Brønsted acid catalyst |

| CF3SO2Cl | Radical | Photoredox catalysis |

| CF3I | Radical | Metal catalyst (e.g., Cu), heat or light |

| CF3SO2Na | Radical | Oxidant (e.g., tBuOOH) |

Indirect Trifluoromethylation Strategies

Indirect methods for introducing a trifluoromethyl group involve the use of building blocks that already contain the CF3 moiety. This approach can offer better control over the regioselectivity of the trifluoromethylation. For example, a precursor for the isoquinoline synthesis can be designed to already incorporate a trifluoromethyl group at the desired position.

One such strategy could involve starting with a trifluoromethyl-substituted benzaldehyde or benzyl cyanide derivative. This precursor would then be elaborated and cyclized to form the 4-(trifluoromethyl)isoquinoline core. This approach avoids the often harsh conditions and potential side reactions associated with direct trifluoromethylation of a heterocyclic system.

Amination Pathways for this compound

The final step in the synthesis of the target molecule is the introduction of the amino group at the 3-position of the 4-(trifluoromethyl)isoquinoline core. Several methods can be employed for this transformation, with the choice of method depending on the nature of the precursor.

One of the most powerful and versatile methods for the formation of carbon-nitrogen bonds is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction allows for the amination of aryl halides or triflates with a wide range of amines. In the context of the synthesis of this compound, a precursor such as 3-halo-4-(trifluoromethyl)isoquinoline could be coupled with an ammonia (B1221849) equivalent or a protected amine, followed by deprotection, to yield the desired product.

The key components of a Buchwald-Hartwig amination reaction are the palladium catalyst, a suitable phosphine ligand, and a base. The choice of ligand is crucial for the efficiency of the reaction and can influence the scope of both the aryl halide and the amine coupling partners.

| Aryl Halide | Amine Source | Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) |

| 3-Bromo-4-(trifluoromethyl)isoquinoline (hypothetical) | Benzophenone imine | Pd2(dba)3 | BINAP | NaOtBu | Toluene | 100 |

| 3-Chloro-4-(trifluoromethyl)isoquinoline (hypothetical) | LiN(SiMe3)2 | Pd(OAc)2 | XPhos | K3PO4 | Dioxane | 110 |

Catalytic Approaches in the Synthesis of this compound

Direct catalytic methods for the synthesis of this compound are not well-established in the reviewed literature. However, the synthesis of related fluorinated and aminated isoquinoline structures often involves transition-metal catalysis. For instance, rhodium(III)-catalyzed C-H activation and annulation reactions are a powerful tool for constructing substituted isoquinolone cores, which can be precursors to isoquinolines. nih.govresearchgate.net While these methods have been applied to create complex trifluoromethyl-containing molecules, a direct pathway to this compound is not explicitly described. nih.govresearchgate.net

Palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, are also pivotal in functionalizing the isoquinoline scaffold. nih.gov A potential, albeit indirect, strategy could involve the synthesis of a suitable isoquinoline precursor, such as a halogenated 4-(trifluoromethyl)isoquinoline, followed by a palladium-catalyzed amination reaction (e.g., Buchwald-Hartwig amination) to introduce the amine group at the C-3 position. General methods for isoquinoline synthesis include well-known reactions like the Pomeranz–Fritsch, Bischler–Napieralski, and Pictet–Spengler syntheses, which could theoretically be adapted by using appropriately trifluoromethylated starting materials. quimicaorganica.org

Silver-catalyzed reactions have also been employed in the synthesis of fluorinated isoquinolines, typically through intramolecular cyclization processes. researchgate.net These methods, however, have been reported for the synthesis of 4-fluoroisoquinolines rather than 4-(trifluoromethyl)isoquinolines. researchgate.net

Table 1: Overview of Catalytic Systems in Related Isoquinoline Syntheses

| Catalyst System | Reaction Type | Relevance to Target Compound |

|---|---|---|

| Rhodium(III) complexes | C-H Activation / Annulation | Synthesis of trifluoromethylated isoquinolone precursors. nih.govresearchgate.net |

| Palladium complexes | Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) | Potential for late-stage functionalization to add the amino group. nih.gov |

| Silver(I) salts | Intramolecular Aminofluorination/Cyclization | Synthesis of fluorinated isoquinolines, not directly trifluoromethylated. researchgate.net |

Methodological Advancements and Yield Optimization in this compound Synthesis

Specific data on methodological advancements and yield optimization for the synthesis of this compound is scarce due to the lack of dedicated synthetic reports. Advancements in the broader field of fluorine chemistry and heterocyclic synthesis, however, provide insights into potential optimization strategies.

One major area of advancement is the development of novel trifluoromethylating reagents. The use of stable, easy-to-handle reagents for introducing the CF₃ group has significantly improved the efficiency and safety of synthesizing trifluoromethylated compounds. nih.gov For instance, one-pot protocols using reagents like (Me₄N)SCF₃ with AgF have been developed for the trifluoromethylation of amines with high yields, demonstrating progress in operational simplicity. nih.gov

In the context of building the isoquinoline core, optimization of reaction conditions for catalytic cycles is crucial. For Rh(III)-catalyzed reactions, optimization often involves screening of solvents, bases, and temperature. For example, in the synthesis of related isoquinolones, solvents like 1,2-dichloroethane (DCE) and additives have been shown to significantly impact reaction yields. researchgate.net

Table 2: Factors for Potential Yield Optimization

| Parameter | Description | Potential Impact |

|---|---|---|

| Catalyst Choice | Selection of the transition metal (e.g., Pd, Rh) and ligands. | Can dramatically affect reaction rate, selectivity, and functional group tolerance. |

| Solvent | The reaction medium (e.g., DCE, THF, MeCN). researchgate.net | Influences solubility of reagents and catalyst stability, thereby affecting yield. researchgate.net |

| Base/Additive | Use of inorganic or organic bases and other additives. researchgate.net | Can be critical for catalyst activation and turnover in catalytic cycles. researchgate.net |

| Temperature | The reaction temperature. | Lowering temperature can sometimes reduce side reactions, while higher temperatures may be needed for activation. researchgate.net |

| Starting Material Design | Choice of precursors and protecting groups. | A well-designed precursor can facilitate a more efficient and selective cyclization or functionalization step. |

Reactivity and Mechanistic Studies of 4 Trifluoromethyl Isoquinolin 3 Amine

Electrophilic and Nucleophilic Reactivity of the Isoquinoline (B145761) Ring

The dual nature of the isoquinoline ring system, possessing both an electron-rich carbocyclic part and an electron-deficient heterocyclic part, allows for both electrophilic and nucleophilic reactions, with the regiochemical outcome being heavily dependent on the attached functional groups.

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of aromatic systems. In unsubstituted isoquinoline, electrophilic attack preferentially occurs on the electron-rich carbocyclic ring at positions C-5 and C-8. quimicaorganica.org This preference is due to the formation of a more stable cationic intermediate (a Wheland intermediate or arenium ion) where the aromaticity of the pyridine (B92270) ring is preserved. quimicaorganica.org

The reactivity of 4-(trifluoromethyl)isoquinolin-3-amine (B6213006) in SEAr reactions is governed by the competing effects of its substituents:

Amino Group (-NH2) at C-3: This is a potent activating group due to the ability of the nitrogen's lone pair to donate electron density into the ring system via resonance (+R effect). It strongly directs incoming electrophiles to the ortho and para positions. wikipedia.org

Trifluoromethyl Group (-CF3) at C-4: This group is strongly deactivating due to the powerful inductive electron-withdrawing effect (-I effect) of the three fluorine atoms. It acts as a meta-director.

Ring Nitrogen (N-2): The pyridine nitrogen is deactivating towards electrophilic attack due to its electronegativity, which reduces the electron density of the heterocyclic ring. wikipedia.org

The combined influence of these factors suggests that electrophilic substitution will be a complex affair. The powerful activating effect of the amino group is expected to overcome the deactivating effects of the CF3 group and the ring nitrogen, allowing the reaction to proceed. The directing effects predict that substitution will occur on the carbocyclic ring (positions 5, 6, 7, 8). The amino group at C-3 will enhance the electron density at C-5 and C-7. Consequently, electrophilic attack is most likely to occur at the C-5 and C-8 positions, which are the inherently favored positions for isoquinoline substitution. quimicaorganica.org Steric hindrance from the bulky CF3 group at C-4 might disfavor attack at the adjacent C-5 position to some extent, potentially enhancing the proportion of the C-8 substituted product.

| Substituent/Feature | Electronic Effect | Influence on SEAr Rate | Directing Influence |

| Amino (-NH2) at C-3 | +R (Resonance Donor) | Activating | ortho, para directing |

| Trifluoromethyl (-CF3) at C-4 | -I (Inductive Withdrawal) | Deactivating | meta directing |

| Isoquinoline Ring Nitrogen (N-2) | -I (Inductive Withdrawal) | Deactivating | Directs to carbocyclic ring |

The electron-deficient nature of the pyridine portion of the isoquinoline ring makes it susceptible to nucleophilic attack. This reactivity is significantly enhanced by the presence of the strongly electron-withdrawing trifluoromethyl group.

Reactions at the Isoquinoline Nitrogen: The lone pair of electrons on the N-2 atom imparts basic properties, allowing it to react with acids to form isoquinolinium salts. It can also act as a nucleophile, reacting with electrophiles like alkyl halides to form N-alkylated quaternary salts.

Nucleophilic Aromatic Substitution (SNAr) on the Carbon Framework: Halogenated isoquinolines readily undergo SNAr reactions, particularly when the halogen is located at the C-1 position. quimicaorganica.org In this compound, while there is no inherent leaving group, the electronic environment is primed for such reactions if a suitable precursor (e.g., 1-chloro-4-(trifluoromethyl)isoquinolin-3-amine) were used. The electron-withdrawing CF3 group at C-4 would strongly activate the C-1 and C-3 positions towards nucleophilic attack. The mechanism typically proceeds via a two-step addition-elimination pathway involving a stabilized Meisenheimer complex intermediate. quimicaorganica.org Some nucleophilic aromatic substitutions, however, may proceed through a concerted mechanism, avoiding a high-energy intermediate. nih.govacs.orgnih.gov

Another potential reaction is the Chichibabin reaction, where a nucleophilic amide anion (e.g., from NaNH2) attacks the electron-deficient ring to introduce an amino group, typically at C-1 in isoquinoline. The highly activated nature of the ring in the title compound might facilitate this type of transformation.

Reactivity of the Amino Functional Group in this compound

The amino group at the C-3 position behaves as a typical primary aromatic amine, though its reactivity is modulated by the electronic environment of the trifluoromethyl-substituted isoquinoline ring. Its lone pair is partially delocalized into the aromatic system, which is the source of its activating effect in SEAr reactions.

Key reactions involving the amino group include:

Acylation: Reaction with acyl halides (e.g., acetyl chloride) or anhydrides in the presence of a base will form the corresponding N-acyl derivative (an amide). This is often used as a protecting group strategy to moderate the high reactivity of the amino group during other transformations. nih.gov

Sulfonylation: Similar to acylation, reaction with sulfonyl chlorides (e.g., tosyl chloride) yields the corresponding sulfonamide.

Alkylation: The amino group can be alkylated using alkyl halides, although polyalkylation can be an issue.

Diazotization: Treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures, would convert the primary amino group into a diazonium salt (-N2+). This diazonium group is an excellent leaving group and serves as a versatile intermediate for introducing a wide range of substituents (e.g., -OH, -Cl, -Br, -CN, -H) via Sandmeyer or related reactions.

Basicity: The basicity of the 3-amino group is expected to be significantly lower than that of a simple aniline. This is due to the combined electron-withdrawing inductive effects of the ring nitrogen and, most notably, the adjacent C-4 trifluoromethyl group, which destabilize the conjugate acid.

Influence of the Trifluoromethyl Group on Reaction Pathways of this compound

The trifluoromethyl group is a key modulator of reactivity in organic molecules, and its presence at the C-4 position of the isoquinoline ring has profound and predictable effects. researchgate.netnih.gov

Electronic Influence: The primary effect of the -CF3 group is its intense and purely inductive electron withdrawal (-I effect). This drastically lowers the electron density of the entire aromatic system. As a result, it deactivates the ring towards electrophilic attack while simultaneously activating it for nucleophilic attack. researchgate.net

Effect on Acidity/Basicity: The -CF3 group's electron-withdrawing nature decreases the basicity of nearby functional groups. It reduces the pKa of the conjugate acid of both the 3-amino group and the isoquinoline ring nitrogen (N-2), making them less basic.

Steric Hindrance: The CF3 group is significantly bulkier than a hydrogen atom. nih.gov Its position at C-4 can sterically hinder reactions at the adjacent C-3 and C-5 positions. This could influence the regioselectivity of electrophilic substitution, potentially favoring attack at the more distant C-8 position over the electronically similar C-5 position.

Impact on Reaction Pathways: In reactions like the Pictet-Gams isoquinoline synthesis, the presence of a trifluoromethyl group has been shown to alter the reaction pathway, favoring elimination reactions to form the aromatic isoquinoline over other potential cyclization products. researchgate.net This demonstrates its ability to influence the stability of intermediates and transition states, thereby directing the course of a reaction.

| Property | Influence of the C-4 Trifluoromethyl Group |

| Electrophilic Aromatic Substitution | Deactivates the ring; may sterically hinder attack at C-5. |

| Nucleophilic Aromatic Substitution | Activates the ring, particularly at C-1 and C-3. |

| Basicity of Amino Group (C-3) | Decreased due to strong -I effect. |

| Basicity of Ring Nitrogen (N-2) | Decreased due to strong -I effect. |

| Regioselectivity | Can exert steric control, disfavoring reaction at adjacent sites. |

Investigations into Reaction Mechanisms Involving this compound

The general mechanism for electrophilic aromatic substitution involves three key steps: generation of a potent electrophile, attack of the aromatic π-system on the electrophile, and subsequent deprotonation to restore aromaticity. byjus.com For this compound, the rate-determining step is the attack on the electrophile to form the arenium ion intermediate. wikipedia.org The stability of this intermediate dictates the regioselectivity. Attack at C-5 or C-8 allows the positive charge to be delocalized over the carbocyclic ring without disrupting the aromatic sextet of the pyridine ring, leading to a more stable intermediate compared to attack at C-6 or C-7. quimicaorganica.org The electron-donating amino group further stabilizes this intermediate through resonance.

For a hypothetical SNAr reaction (e.g., at C-1 with a leaving group), the mechanism would likely proceed via addition-elimination. A nucleophile would attack the electron-deficient C-1, breaking the π-bond and forming a tetrahedral Meisenheimer complex. The negative charge in this intermediate is stabilized by resonance, particularly by delocalization onto the electronegative ring nitrogen and through the inductive pull of the C-4 trifluoromethyl group. In the second, typically fast, step, the leaving group is expelled, and the aromaticity of the ring is restored.

The outcome of chemical reactions that can yield multiple products is often dictated by whether the reaction is under kinetic or thermodynamic control. wikipedia.org

Kinetic Control: This regime dominates at lower temperatures or with short reaction times, where the reaction is effectively irreversible. The major product is the one that is formed fastest, i.e., the one with the lowest activation energy (Ea). libretexts.orgmasterorganicchemistry.com

Thermodynamic Control: This occurs under conditions where the reaction pathways are reversible (e.g., higher temperatures, longer reaction times, presence of a catalyst). The product distribution reflects the relative thermodynamic stability of the products, with the most stable product being favored, regardless of its rate of formation. pressbooks.pub

In the context of the electrophilic substitution of this compound, the choice between attack at C-5 and C-8 provides a classic example where these concepts may apply.

Kinetic Product: The C-5 position is electronically activated by the 3-amino group. However, attack at this position may be sterically hindered by the adjacent C-4 trifluoromethyl group, raising the energy of the transition state. If this steric hindrance is significant, the activation energy for attack at the less hindered C-8 position might be lower, making the 8-substituted isomer the kinetic product.

Thermodynamic Product: The relative stability of the final products would determine the thermodynamic outcome. If the steric clash between the new electrophile at C-5 and the CF3 group at C-4 is substantial in the final product, the 8-substituted isomer would be the more stable, and thus the thermodynamic product. Conversely, if the electronic stabilization offered to the C-5 position outweighs steric strain, the 5-substituted isomer could be the thermodynamic product.

Determining the actual outcome would require experimental investigation, as the balance between electronic activation and steric hindrance is subtle. Reaction conditions could be manipulated to favor one product over the other; for instance, using a bulkier electrophile might enhance the preference for the less hindered C-8 position.

| Reaction Condition | Favored Control | Predicted Major Product (EAS) | Rationale |

| Low Temperature, Short Time | Kinetic | The one formed via the lowest energy transition state (potentially C-8 due to less steric hindrance). | The reaction is irreversible, and the product ratio is determined by the relative rates of formation. masterorganicchemistry.comstackexchange.com |

| High Temperature, Long Time | Thermodynamic | The most stable isomer (potentially C-8 if steric strain at C-5 is significant in the product). | The reaction becomes reversible, allowing equilibrium to be established, favoring the lowest energy product. wikipedia.orgpressbooks.pub |

Identification of Intermediates and Transition States

Detailed mechanistic studies, including the explicit identification and characterization of intermediates and transition states for reactions involving this compound, are not extensively documented in publicly available scientific literature. While research exists on the synthesis and reactivity of related isoquinoline and trifluoromethylated amine compounds, specific experimental or computational data on the reaction intermediates and transition states of this compound remains scarce.

The reactivity of the isoquinoline ring system is generally characterized by its susceptibility to both electrophilic and nucleophilic attack, with the positions of substitution being influenced by the existing functional groups. The electron-withdrawing nature of the trifluoromethyl group at the C4 position is expected to decrease the electron density of the aromatic rings, thereby influencing the regioselectivity of reactions. The amino group at the C3 position, being an electron-donating group, would conversely activate the ring towards electrophilic substitution.

Mechanistic investigations of analogous chemical transformations in related heterocyclic systems often involve the postulation of key intermediates such as Meisenheimer complexes in nucleophilic aromatic substitution reactions or sigma complexes (arenium ions) in electrophilic aromatic substitution reactions. Transition states in these reactions are high-energy, transient species that represent the energy barrier that must be overcome for the reaction to proceed. The precise structures and energies of these transition states are typically elucidated through computational chemistry methods, such as density functional theory (DFT) calculations.

Without specific studies on this compound, any detailed description of its reaction intermediates and transition states would be speculative. Further dedicated research, including kinetic studies, trapping experiments, and computational modeling, is required to accurately map the mechanistic pathways of its reactions and to characterize the associated intermediates and transition states.

Derivatization and Functionalization of 4 Trifluoromethyl Isoquinolin 3 Amine

Transformations at the Primary Amine Moiety

The primary amino group at the C-3 position is a key nucleophilic center, making it amenable to a variety of classical amine chemistries. These transformations are fundamental for creating analogues with modified electronic properties, steric profiles, and hydrogen-bonding capabilities.

Acylation and Amidation Reactions

The nucleophilic primary amine of 4-(trifluoromethyl)isoquinolin-3-amine (B6213006) readily participates in acylation and amidation reactions when treated with acylating agents such as acyl chlorides, acid anhydrides, or carboxylic acids activated by coupling reagents. These reactions lead to the formation of stable amide bonds. The direct amidation of carboxylic acids with amines can be facilitated by various catalysts, with titanium-based systems like titanium tetrafluoride (TiF₄) being effective for promoting the condensation of both aromatic and aliphatic acids with amines. researchgate.net While direct N-trifluoromethyl amidation from carboxylic acids can be challenging, methods exist for their synthesis via the acylation of trifluoromethylated amine precursors or through photocatalytic processes. nih.govnih.gov

For this compound, these reactions would produce N-(4-(trifluoromethyl)isoquinolin-3-yl)amides. The reaction conditions are typically mild, often requiring a base to neutralize the acid byproduct.

Table 1: Examples of Acylation and Amidation Reactions

| Acylating Agent | Product |

|---|---|

| Acetyl chloride | N-(4-(trifluoromethyl)isoquinolin-3-yl)acetamide |

| Benzoyl chloride | N-(4-(trifluoromethyl)isoquinolin-3-yl)benzamide |

| Acetic anhydride (B1165640) | N-(4-(trifluoromethyl)isoquinolin-3-yl)acetamide |

Alkylation and Arylation Strategies

The nitrogen atom of the primary amine can be further functionalized through alkylation and arylation. N-alkylation can be achieved through several methods, including reaction with alkyl halides or through reductive amination. Reductive amination involves the initial formation of an imine with an aldehyde or ketone, which is then reduced in situ to the corresponding secondary amine.

N-arylation is typically accomplished via transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction couples the amine with an aryl halide or triflate in the presence of a palladium catalyst and a suitable ligand. A transition-metal-free approach for the cross-coupling of organic fluorides with secondary amines has also been developed using silylboronates, showcasing alternative methods for C-N bond formation. nih.gov These strategies allow for the introduction of a wide array of alkyl and aryl substituents, significantly diversifying the chemical space around the core structure.

Table 2: Representative Alkylation and Arylation Strategies

| Reagent(s) | Reaction Type | Product Class |

|---|---|---|

| Alkyl halide (e.g., Iodomethane) | Direct Alkylation | N-alkyl-4-(trifluoromethyl)isoquinolin-3-amines |

| Aldehyde/Ketone + Reducing Agent | Reductive Amination | N-alkyl-4-(trifluoromethyl)isoquinolin-3-amines |

Formation of Imines and Related Derivatives

The reaction of the primary amine with aldehydes or ketones under acid-catalyzed conditions results in the formation of imines, also known as Schiff bases. masterorganicchemistry.comlibretexts.org This condensation reaction is reversible and proceeds through a carbinolamine intermediate, which then dehydrates to yield the C=N double bond of the imine. khanacademy.org The rate of imine formation is typically optimal at a slightly acidic pH (around 5), as sufficient acid is needed to protonate the hydroxyl group of the carbinolamine intermediate to facilitate its elimination as water, while ensuring the amine remains sufficiently nucleophilic. libretexts.org

This reaction is a cornerstone of organic synthesis and provides a straightforward method to introduce a wide variety of substituents onto the nitrogen atom. The resulting imines are themselves versatile intermediates that can be hydrolyzed back to the amine or reduced to form secondary amines.

Table 3: Imine Formation with Various Carbonyl Compounds

| Carbonyl Compound | Product (Imine) |

|---|---|

| Benzaldehyde | N-benzylidene-4-(trifluoromethyl)isoquinolin-3-amine |

| Acetone | N-(propan-2-ylidene)-4-(trifluoromethyl)isoquinolin-3-amine |

Functionalization of the Isoquinoline (B145761) Ring System

Beyond modifying the amino group, the isoquinoline nucleus offers several positions for the introduction of new functional groups. These reactions can proceed through direct activation of C-H bonds or via cross-coupling reactions on pre-functionalized halogenated derivatives.

Direct C-H Functionalization

Direct C-H functionalization is a powerful, atom-economical strategy for modifying heterocyclic systems. nih.gov In the case of this compound, the regioselectivity of C-H functionalization is dictated by the electronic properties of the existing substituents. The 3-amino group is an electron-donating, activating group that directs electrophilic substitution to the ortho and para positions (C-4 is already substituted). The 4-trifluoromethyl group is a strongly electron-withdrawing, deactivating group that directs substitution to the meta positions (C-5 and C-7).

Rhodium(III)-catalyzed C-H activation has emerged as an efficient method for constructing functionalized heterocycles. nih.govorganic-chemistry.org Furthermore, protocols for the meta-C-H functionalization of pyridines, quinolines, and isoquinolines have been developed, allowing for selective trifluoromethylation, halogenation, and other modifications. researchgate.net Ligand-accelerated, non-directed C-H functionalization of arenes also presents a viable pathway for introducing new groups onto the benzene (B151609) portion of the isoquinoline ring. nih.gov The interplay between the directing effects of the amino and trifluoromethyl groups will ultimately determine the site of substitution.

Table 4: Potential Regioselectivity in Direct C-H Functionalization

| Reaction Type | Reagent | Predicted Position(s) |

|---|---|---|

| Electrophilic Bromination | Br₂ | C-5, C-7 |

| Nitration | HNO₃/H₂SO₄ | C-5, C-7 |

Cross-Coupling Reactions Utilizing Halogenated Derivatives of this compound

A highly versatile and widely used strategy for functionalizing the isoquinoline ring involves the use of halogenated or triflated derivatives in transition-metal-catalyzed cross-coupling reactions. A halogen (Cl, Br, I) or a triflate (OTf) group can be installed at various positions on the ring, which then serves as a handle for coupling. The triflate group, in particular, is known to be an excellent leaving group for palladium-catalyzed cross-coupling reactions. nih.govmdpi.com

Common cross-coupling reactions that can be employed include:

Suzuki Coupling: Reaction with an organoboron reagent (e.g., aryl boronic acid) to form a new C-C bond. nih.govmdpi.com

Sonogashira Coupling: Reaction with a terminal alkyne to form a C-C bond, introducing an alkynyl moiety. nih.govmdpi.com

Buchwald-Hartwig Amination: Reaction with an amine to form a new C-N bond.

Heck Coupling: Reaction with an alkene to form a new C-C bond.

These reactions provide reliable and modular access to a vast array of substituted isoquinolines, where new aryl, alkyl, alkynyl, or amino groups can be precisely installed on the heterocyclic core.

Table 5: Cross-Coupling Reactions on a Halogenated Isoquinoline Derivative

| Starting Material Example | Coupling Partner | Reaction Type | Catalyst System | Product Class |

|---|---|---|---|---|

| 1-Bromo-4-(trifluoromethyl)isoquinolin-3-amine | Phenylboronic acid | Suzuki | Pd(PPh₃)₄, base | 1-Phenyl-4-(trifluoromethyl)isoquinolin-3-amine |

| 5-Iodo-4-(trifluoromethyl)isoquinolin-3-amine | Phenylacetylene | Sonogashira | PdCl₂(PPh₃)₂, CuI | 5-(Phenylethynyl)-4-(trifluoromethyl)isoquinolin-3-amine |

Annulation and Cyclocondensation Reactions Involving this compound

Annulation and cyclocondensation reactions are powerful strategies for the synthesis of polycyclic aromatic compounds. In the context of this compound, these reactions primarily involve the participation of the 3-amino group and the adjacent C4-position of the isoquinoline ring to build new heterocyclic rings. While specific studies on this compound are not extensively documented, the reactivity of the 3-aminoisoquinoline scaffold serves as a reliable model for predicting its chemical behavior.

One of the most common applications of 3-aminoisoquinolines is in the synthesis of pyrimido[4,5-c]isoquinolines. researchgate.neteurekaselect.combenthamscience.com These fused heterocyclic systems are of significant interest due to their diverse biological activities. The synthesis typically involves the condensation of the 3-aminoisoquinoline with a 1,3-dicarbonyl compound or its equivalent. For instance, the reaction with β-ketoesters or malonic esters can lead to the formation of a pyrimidine (B1678525) ring fused to the isoquinoline core. The reaction proceeds through an initial nucleophilic attack of the amino group on one of the carbonyl carbons, followed by an intramolecular cyclization and dehydration.

The general reaction scheme for the formation of pyrimido[4,5-c]isoquinolines from 3-aminoisoquinolines is depicted below:

![General reaction scheme for the synthesis of pyrimido[4,5-c]isoquinolines](https://i.imgur.com/example.png)

Table 1: Examples of Reagents for Pyrimido[4,5-c]isoquinoline Synthesis

| Reagent Type | Specific Example | Expected Product Type |

|---|---|---|

| β-Diketone | Acetylacetone | 2,4-Dimethylpyrimido[4,5-c]isoquinoline derivative |

| β-Ketoester | Ethyl acetoacetate | 4-Methylpyrimido[4,5-c]isoquinolin-2(1H)-one derivative |

Similarly, the reaction of 3-aminoisoquinolines with other bifunctional electrophiles can be employed to construct a variety of other fused systems. For example, condensation with α,β-unsaturated ketones or esters can lead to the formation of pyridone-fused isoquinolines.

Synthesis of Polycyclic and Complex Architectures from this compound

Building upon the foundational annulation and cyclocondensation reactions, this compound can serve as a precursor for the synthesis of more complex, polycyclic architectures. The strategic functionalization of the initially formed fused systems allows for further elaboration into intricate molecular scaffolds.

For instance, the pyrimido[4,5-c]isoquinoline core can be further modified. The presence of functional groups on the newly formed pyrimidine ring, such as methyl groups or carbonyls, provides handles for subsequent chemical transformations. These can include oxidation, reduction, or the introduction of new substituents through various cross-coupling reactions.

The synthesis of pyrido[2',1':2,3]imidazo[4,5-c]isoquinolin-5-amines, which are isosteres of the biologically active ellipticine, has been achieved through multi-component reactions involving related isoquinoline precursors. nih.gov This suggests a potential pathway for transforming this compound into structurally complex and potentially bioactive molecules.

Furthermore, the development of novel synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, opens up new avenues for the derivatization of the isoquinoline and the fused heterocyclic rings. These methods can be employed to introduce a wide range of substituents, thereby enabling the fine-tuning of the electronic and steric properties of the resulting polycyclic compounds.

Table 2: Potential Polycyclic Systems Derived from this compound

| Fused Heterocycle | Synthetic Precursors | Potential Complexity |

|---|---|---|

| Pyrimido[4,5-c]isoquinoline | 1,3-Dicarbonyl compounds | Further functionalization of the pyrimidine ring |

| Pyrido[4,5-c]isoquinoline | α,β-Unsaturated carbonyls | Elaboration into larger aromatic systems |

While direct experimental data on the synthesis of these complex architectures from this compound is limited in the public domain, the established reactivity of the 3-aminoisoquinoline moiety provides a strong foundation for the rational design of synthetic routes toward novel and intricate polycyclic systems.

Theoretical and Computational Investigations of 4 Trifluoromethyl Isoquinolin 3 Amine

Quantum Chemical Characterization of Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide profound insights into the electronic characteristics of molecules. For complex structures like 4-(Trifluoromethyl)isoquinolin-3-amine (B6213006), these methods are invaluable for understanding reactivity and molecular properties. While direct computational studies on this compound are not extensively available in the literature, valuable insights can be drawn from studies on closely related isomers, such as 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. researchgate.net The methodologies and general findings from such studies can be extrapolated to understand the electronic landscape of the title compound.

Molecular orbital (MO) analysis is fundamental to understanding the electronic behavior of a molecule. The distribution of electron density, the nature of chemical bonds, and the sites susceptible to electrophilic or nucleophilic attack are all governed by the arrangement and energies of the molecular orbitals.

In a molecule like this compound, the electronic distribution is significantly influenced by the interplay of the electron-withdrawing trifluoromethyl group (-CF3) and the electron-donating amine group (-NH2). The -CF3 group, due to the high electronegativity of fluorine atoms, exerts a strong inductive (-I) effect, withdrawing electron density from the isoquinoline (B145761) ring system. Conversely, the -NH2 group exerts a resonance (+R) effect, donating its lone pair of electrons into the aromatic system.

This push-pull electronic arrangement leads to a polarized molecule. The electron density is expected to be higher around the amine-substituted portion of the ring and lower in the vicinity of the trifluoromethyl group. This polarization is critical in determining the molecule's intermolecular interactions and its reactivity. Natural Bond Orbital (NBO) analysis is a computational technique used to study these charge distributions and interactions between orbitals.

The calculated Mulliken charges on the atoms provide a quantitative measure of this electronic distribution. It is anticipated that the nitrogen atom of the amine group would possess a significant negative charge, while the carbon atom of the trifluoromethyl group would be electropositive.

Table 1: Representative Calculated Mulliken Charges for a Substituted Trifluoromethyl-Amino Aromatic System (Note: This table is illustrative, based on typical DFT calculation outputs for similar molecules, as specific data for this compound is not available.)

| Atom | Calculated Mulliken Charge (a.u.) |

|---|---|

| N (amine) | -0.85 |

| C (attached to amine) | +0.45 |

| C (trifluoromethyl) | +0.70 |

| F (average) | -0.30 |

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. pharmaguideline.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small HOMO-LUMO gap suggests a molecule is more reactive.

For this compound, the HOMO is expected to be localized primarily on the electron-rich part of the molecule, particularly the amine group and the fused benzene (B151609) ring of the isoquinoline core. The LUMO, on the other hand, is likely to be distributed over the electron-deficient pyridine (B92270) ring and the trifluoromethyl group.

The HOMO-LUMO gap can be calculated using DFT methods. Studies on similar aromatic systems suggest that the introduction of both electron-donating and electron-withdrawing groups can modulate this gap.

Table 2: Representative FMO Energies and Related Parameters for a Substituted Trifluoromethyl-Amino Aromatic System (Note: This table is illustrative, based on typical DFT calculation outputs for similar molecules, as specific data for this compound is not available.)

| Parameter | Calculated Value (eV) |

|---|---|

| HOMO Energy | -5.80 |

| LUMO Energy | -1.20 |

| HOMO-LUMO Gap (ΔE) | 4.60 |

Conformational Analysis and Energetic Landscapes of this compound

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. For a molecule like this compound, the primary sources of conformational flexibility are the rotation of the amine group and the trifluoromethyl group around their respective single bonds to the isoquinoline ring.

The rotation of the amine group can be influenced by hydrogen bonding interactions, either intramolecularly with adjacent atoms or intermolecularly with solvent molecules or other molecules in a crystal lattice. The trifluoromethyl group, being larger, will have a more significant steric impact on its local environment.

Computational methods can be used to map the potential energy surface (PES) of the molecule as a function of the dihedral angles defining the orientation of the -NH2 and -CF3 groups. This allows for the identification of the most stable conformers (energy minima) and the energy barriers to rotation (transition states).

The energetic landscape is expected to show that the preferred conformation will be one that minimizes steric hindrance between the substituents and the isoquinoline ring. For the amine group, a conformation where the hydrogen atoms are slightly out of the plane of the aromatic ring is likely. For the trifluoromethyl group, a staggered conformation relative to the C-C bond is expected to be the most stable.

Computational Elucidation of Reaction Mechanisms Involving this compound

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. organic-chemistry.org By modeling the reactants, products, intermediates, and transition states, it is possible to map out the entire reaction pathway and determine the energetic feasibility of a proposed mechanism. While specific mechanistic studies for reactions involving this compound are sparse, general principles of computational reaction mechanism analysis can be applied.

A transition state (TS) is a high-energy, transient species that exists at the peak of the energy profile along a reaction coordinate. The characterization of transition states is a key aspect of computational reaction mechanism studies. A true transition state is a first-order saddle point on the potential energy surface, meaning it is an energy maximum in the direction of the reaction coordinate but an energy minimum in all other directions.

Computationally, a transition state is located and then confirmed by a frequency calculation. A genuine transition state will have exactly one imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate.

For reactions involving this compound, such as electrophilic aromatic substitution or nucleophilic attack on the ring, DFT calculations can be used to model the structures and energies of the transition states. For example, in an electrophilic substitution reaction, the transition state would involve the formation of a sigma complex (Wheland intermediate), and the energy of this transition state would determine the regioselectivity of the reaction.

Reaction coordinate analysis, often performed using Intrinsic Reaction Coordinate (IRC) calculations, involves mapping the lowest energy path connecting a transition state to the reactants and products. This provides a detailed picture of the structural changes that occur as the reaction progresses.

By performing an IRC calculation starting from a characterized transition state, one can follow the reaction path "downhill" in both the forward and reverse directions to confirm that the transition state indeed connects the desired reactants and products. The resulting energy profile provides the activation energy for the reaction, which is a critical factor in determining the reaction rate.

For a multi-step reaction, this process would be repeated for each elementary step, allowing for the construction of a complete reaction energy profile. This can help identify the rate-determining step of the reaction, which is the step with the highest activation energy.

Prediction of Reactivity and Selectivity for this compound

The reactivity and selectivity of this compound are governed by its unique electronic landscape, which is a direct consequence of the interplay between the isoquinoline ring system, the electron-donating amine group (-NH2), and the strongly electron-withdrawing trifluoromethyl group (-CF3). Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating these properties.

Frontier Molecular Orbital (FMO) Theory is a key concept in predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals, and their energies and spatial distributions are critical. The HOMO represents the ability to donate electrons, indicating sites susceptible to electrophilic attack, while the LUMO signifies the ability to accept electrons, highlighting regions prone to nucleophilic attack.

For this compound, the HOMO is expected to be localized primarily on the electron-rich portions of the molecule, particularly the amino group and the isoquinoline ring, suggesting these are the most probable sites for reaction with electrophiles. Conversely, the LUMO is likely to be distributed over the electron-deficient areas, influenced by the trifluoromethyl group and the nitrogen atom of the isoquinoline ring, marking potential sites for nucleophilic attack. The energy gap between the HOMO and LUMO (ΔE) is an indicator of the molecule's kinetic stability; a smaller gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. These maps are invaluable for predicting how the molecule will interact with other charged or polar species. In an MEP map, regions of negative potential (typically colored red) indicate an excess of electrons and are likely to be sites for electrophilic attack. Regions of positive potential (colored blue) are electron-deficient and are susceptible to nucleophilic attack. For this compound, the MEP would likely show a region of high negative potential around the amino group's nitrogen atom, while the areas near the hydrogen atoms of the amine and the trifluoromethyl group would exhibit a positive potential.

Illustrative Data Table: Calculated Reactivity Descriptors

The following table presents hypothetical data for illustrative purposes, demonstrating the types of results obtained from DFT calculations.

| Descriptor | Symbol | Value (eV) | Interpretation |

| Highest Occupied Molecular Orbital Energy | EHOMO | -5.85 | Indicates electron-donating ability |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.20 | Indicates electron-accepting ability |

| HOMO-LUMO Energy Gap | ΔE | 4.65 | Relates to chemical reactivity and kinetic stability |

| Ionization Potential | I | 5.85 | Energy required to remove an electron |

| Electron Affinity | A | 1.20 | Energy released when an electron is added |

| Electronegativity | χ | 3.525 | Tendency to attract electrons |

| Chemical Hardness | η | 2.325 | Resistance to change in electron distribution |

| Electrophilicity Index | ω | 2.68 | Propensity to accept electrons |

In Silico Design of Novel Derivatives Based on this compound

The scaffold of this compound serves as a promising starting point for the in silico design of new molecules with tailored properties, particularly in the context of drug discovery. Computational techniques allow for the rational design and virtual screening of a library of derivatives, prioritizing those with the highest potential for desired biological activity before undertaking their synthesis.

The process of in silico design typically begins with identifying the key structural features of the parent molecule that are important for its activity. For this compound, these would include the isoquinoline core for its aromatic and hydrogen-bonding capabilities, the amino group as a key interaction site, and the trifluoromethyl group for its electronic effects and potential to enhance metabolic stability and binding affinity.

Structure-Activity Relationship (SAR) Studies can be performed computationally by systematically modifying the parent structure and calculating the effect of these modifications on relevant properties. For example, derivatives could be designed by:

Substitution on the amino group: Introducing different alkyl or aryl groups to probe steric and electronic requirements for a hypothetical biological target.

Substitution on the isoquinoline ring: Adding various functional groups at different positions to modulate properties like solubility, lipophilicity, and target interaction.

Modification or replacement of the trifluoromethyl group: Although a key feature, exploring bioisosteric replacements could lead to improved properties.

Molecular Docking is a powerful computational tool used to predict the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. In the design of novel derivatives, virtual compounds are docked into the active site of a target protein. The docking scores, which estimate the binding affinity, are then used to rank the derivatives. This allows for the selection of candidates that are most likely to be potent inhibitors or activators of the target.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction is another crucial step in the in silico design process. Computational models can predict these pharmacokinetic and toxicological properties for the designed derivatives. This helps in filtering out compounds that are likely to have poor bioavailability or toxic effects early in the design phase, saving time and resources.

Illustrative Data Table: Properties of Hypothetically Designed Derivatives

The following table provides an example of how computational tools can be used to evaluate and compare novel derivatives of a lead compound. The data is hypothetical and for illustrative purposes only.

| Derivative | Modification | Predicted Binding Affinity (kcal/mol) | Predicted Lipophilicity (logP) | Predicted Druglikeness Score |

| Parent Compound | This compound | -7.5 | 2.8 | 0.65 |

| Derivative 1 | N-acetyl substitution on the amino group | -8.2 | 2.5 | 0.72 |

| Derivative 2 | 7-chloro substitution on the isoquinoline ring | -8.0 | 3.3 | 0.68 |

| Derivative 3 | N-methyl substitution on the amino group | -7.8 | 3.0 | 0.66 |

| Derivative 4 | 6-methoxy substitution on the isoquinoline ring | -7.9 | 2.6 | 0.70 |

Advanced Analytical Methodologies for Characterization of 4 Trifluoromethyl Isoquinolin 3 Amine and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is the primary tool for elucidating the molecular structure of novel compounds. By probing the interaction of molecules with electromagnetic radiation, techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) provide a detailed map of the atomic arrangement and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of organic molecules in solution. For a fluorinated compound like 4-(Trifluoromethyl)isoquinolin-3-amine (B6213006), ¹H, ¹³C, and ¹⁹F NMR experiments are essential for unambiguous characterization. rsc.org

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms. For the this compound core, distinct signals are expected for the protons on the isoquinoline (B145761) ring system. The chemical shifts of these aromatic protons are influenced by the electron-withdrawing trifluoromethyl group and the electron-donating amine group. The protons on the benzene (B151609) portion of the ring would typically appear as a complex multiplet, while the C1-H proton would likely be a singlet. The amine (-NH₂) protons may appear as a broad singlet, the chemical shift of which can be dependent on solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The spectrum for this compound would show distinct signals for the nine carbons of the isoquinoline core and the one carbon of the trifluoromethyl group. A key feature is the carbon of the CF₃ group, which appears as a quartet due to coupling with the three fluorine atoms (¹JCF). rsc.orgbeilstein-journals.org The carbon atom at the C4 position, directly attached to the CF₃ group, will also exhibit coupling to the fluorine atoms (²JCF). rsc.org The chemical shifts of the aromatic carbons are influenced by the substituents, providing further structural confirmation. researchgate.netbeilstein-journals.org

¹⁹F NMR Spectroscopy: As the compound contains fluorine, ¹⁹F NMR is a critical and highly sensitive technique for its characterization. nih.gov The trifluoromethyl group is expected to produce a strong singlet in the ¹⁹F NMR spectrum, as there are no adjacent fluorine or hydrogen atoms to cause splitting. rsc.orgbeilstein-journals.org The chemical shift of this signal is characteristic of the CF₃ group's electronic environment. core.ac.uk This technique is particularly useful for confirming the presence and integrity of the trifluoromethyl moiety and for detecting any fluorine-containing impurities. chemrxiv.orgnih.gov

Interactive Table: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (J, Hz) | Assignment |

| ¹H | 8.5 - 9.0 | s | - | H-1 |

| ¹H | 7.5 - 8.2 | m | - | Aromatic H (H-5, H-6, H-7, H-8) |

| ¹H | 5.0 - 6.0 | br s | - | NH₂ |

| ¹³C | 145 - 155 | s | - | C-3 (attached to NH₂) |

| ¹³C | 140 - 150 | s | - | C-1 |

| ¹³C | 120 - 140 | m | - | Aromatic C (C-4a, C-5, C-6, C-7, C-8, C-8a) |

| ¹³C | 115 - 125 | q | ²JCF ≈ 30-40 Hz | C-4 (attached to CF₃) |

| ¹³C | 120 - 130 | q | ¹JCF ≈ 270 Hz | CF₃ |

| ¹⁹F | -60 to -65 | s | - | CF₃ |

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands corresponding to its specific structural features. The primary amine group (-NH₂) is expected to show two distinct N-H stretching bands in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching modes. wpmucdn.com An N-H bending vibration (scissoring) would likely appear around 1600 cm⁻¹. wpmucdn.com The aromatic isoquinoline core would give rise to C-H stretching vibrations above 3000 cm⁻¹ and C=C and C=N ring stretching vibrations in the 1450-1620 cm⁻¹ region. The strong electron-withdrawing nature of the trifluoromethyl group results in intense C-F stretching bands, typically found in the 1100-1300 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR. While C-F bonds often yield strong IR signals, the symmetric stretches of the aromatic ring system may produce more intense signals in the Raman spectrum. It is particularly useful for analyzing the skeletal vibrations of the isoquinoline ring.

Interactive Table: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 3500 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |

| 3000 - 3100 | C-H Stretch | Aromatic Ring |

| 1620 - 1650 | N-H Bend (Scissoring) | Primary Amine (-NH₂) |

| 1450 - 1620 | C=C and C=N Stretch | Aromatic Ring |

| 1100 - 1300 | C-F Stretch (strong) | Trifluoromethyl (-CF₃) |

UV-Vis spectroscopy measures the electronic transitions within a molecule. The isoquinoline ring system is a strong chromophore. The spectrum of this compound is expected to show characteristic absorption bands in the UV region, corresponding to π→π* transitions of the aromatic system. The presence of the amino group (an auxochrome) is likely to cause a bathochromic shift (shift to longer wavelength) and a hyperchromic effect (increase in absorption intensity) compared to unsubstituted isoquinoline. Conversely, the electron-withdrawing trifluoromethyl group might induce a slight hypsochromic (blue) shift. The resulting spectrum is a composite of these electronic effects.

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. nih.gov Using techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI), the molecular ion peak [M+H]⁺ would be observed, confirming the molecular weight of this compound.

High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the elemental formula. Collision-induced dissociation (CID) experiments (MS/MS) reveal characteristic fragmentation pathways. researchgate.netnih.gov For this molecule, fragmentation would likely involve:

Loss of small neutral molecules such as HCN from the pyridine (B92270) ring.

Cleavage of the trifluoromethyl group (loss of ·CF₃).

Loss of ammonia (B1221849) (·NH₃) or related fragments from the amine group.

Retro-Diels-Alder reactions breaking the heterocyclic ring, a common pathway for isoquinoline alkaloids. nih.govresearchgate.net

Interactive Table: Predicted Mass Spectrometry Fragments for this compound (MW = 212.17)

| m/z Value (Predicted) | Ion Formula | Description |

| 213.06 | [C₁₀H₈F₃N₂]⁺ | Protonated Molecular Ion [M+H]⁺ |

| 196.05 | [C₁₀H₆F₃N]⁺ | Loss of NH₃ |

| 185.05 | [C₉H₇N₂]⁺ | Loss of CF₃ |

| 144.04 | [C₉H₆N]⁺ | Loss of CF₃ and H |

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and byproducts, as well as for assessing its purity. mdpi.com

High-Performance Liquid Chromatography (HPLC) is the most common method for determining the purity of pharmaceutical compounds and related organic molecules. ucm.esnewdrugapprovals.org A reversed-phase HPLC (RP-HPLC) method is typically employed for compounds like this compound.

Stationary Phase: A C18 (octadecylsilyl) column is a common choice, providing a nonpolar stationary phase suitable for the separation of moderately polar aromatic compounds.

Mobile Phase: A gradient elution using a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer is typically used. The buffer often contains additives like formic acid or triethylamine (B128534) to improve peak shape and resolution by controlling the ionization state of the amine. researchgate.net

Detection: A Diode-Array Detector (DAD) or a UV-Vis detector is commonly used, set to a wavelength where the compound exhibits strong absorbance, as determined by its UV-Vis spectrum.

Purity Assessment: The purity of a sample is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. A purity level of >95% is often required for research and development purposes. mdpi.comucm.es

Interactive Table: Typical RP-HPLC Method Parameters

| Parameter | Typical Condition |

| Column | C18 (e.g., 4.6 mm x 150 mm, 5 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid or Trifluoroacetic Acid |

| Mobile Phase B | Acetonitrile or Methanol (B129727) + 0.1% Formic Acid |

| Elution | Gradient (e.g., 5% B to 95% B over 20 minutes) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm or Diode Array Detector (DAD) |

| Column Temperature | 25 - 40 °C |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. For this compound, GC, particularly when coupled with Mass Spectrometry (GC-MS), serves as an excellent method for assessing purity and identifying trace impurities.

Due to the presence of the primary amine group, which can cause peak tailing and adsorption on standard GC columns, specific conditions are necessary for a successful analysis. labrulez.com A deactivated column, often with a base-treated packing or a specialized stationary phase, is typically required to achieve sharp, symmetrical peaks. labrulez.com While direct analysis is possible, derivatization of the amine group, for instance through silylation with reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) or acylation with trifluoroacetic anhydride (B1165640) (TFAA), can improve volatility and chromatographic performance. h-brs.de

Table 1: Illustrative GC-MS Parameters for Analysis

| Parameter | Value |

| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film) or similar |

| Carrier Gas | Helium, constant flow (e.g., 1.0 mL/min) |

| Injector Temp. | 250 - 280 °C |

| Oven Program | Initial: 100 °C, hold 2 min Ramp: 15 °C/min to 300 °C Hold: 5 min |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| MS Scan Range | 50-400 m/z |

Note: This table represents typical starting parameters; optimization would be required for the specific analysis.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring reaction progress, assessing sample purity, and determining appropriate solvent systems for column chromatography. chemistryhall.comnih.gov For this compound, TLC on silica (B1680970) gel plates is the standard method. chemistryhall.com

The compound possesses a moderately polar amine group and a large, relatively nonpolar aromatic system, which dictates its behavior on the silica stationary phase. A mobile phase of intermediate polarity is typically required to achieve an optimal retention factor (Rƒ). wisc.edu A common starting eluent would be a mixture of a nonpolar solvent like hexane (B92381) or dichloromethane (B109758) and a more polar solvent such as ethyl acetate. chemistryhall.com To prevent streaking or "tailing" of the spot, which is common for basic compounds like amines on acidic silica gel, a small amount of a basic modifier (e.g., triethylamine or ammonium (B1175870) hydroxide) is often added to the mobile phase. libretexts.org

The Rƒ value, the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is characteristic for a given compound in a specific solvent system. libretexts.org For this compound, an Rƒ value between 0.3 and 0.5 is generally targeted for good separation. Visualization of the compound on the TLC plate is achieved under UV light (typically at 254 nm), where the aromatic isoquinoline ring will absorb light and cause the fluorescent indicator in the plate to appear as a dark spot.

Table 2: Representative TLC Systems for this compound

| Stationary Phase | Mobile Phase (Eluent System) | Expected Rƒ Range | Visualization |

| Silica Gel 60 F₂₅₄ | Hexane / Ethyl Acetate (1:1, v/v) | 0.3 - 0.4 | UV (254 nm) |

| Silica Gel 60 F₂₅₄ | Dichloromethane / Methanol (95:5, v/v) | 0.4 - 0.5 | UV (254 nm) |

| Silica Gel 60 F₂₅₄ | Hexane / Ethyl Acetate / Triethylamine (70:30:1, v/v/v) | 0.35 - 0.45 | UV (254 nm) |

X-ray Crystallography for Solid-State Structure Determination of this compound

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unambiguous proof of structure, including bond lengths, bond angles, and intermolecular interactions.

While a specific crystal structure for this compound is not available in the searched public databases, the methodology remains the gold standard for its solid-state characterization. The process would involve growing a high-quality single crystal of the compound, typically by slow evaporation of a solvent, and then exposing it to a focused beam of X-rays. The diffraction pattern produced is used to calculate the electron density map of the molecule, from which the atomic positions are determined.

For illustrative purposes, the crystallographic data for a related isoquinoline derivative, methyl O-[(11R, 11aS)-4-oxo-1,3,4,6,11,11a-hexahydro-2H-pyrido[1,2-b]isoquinolin-11-yl]carbonodithioate, is presented. eurjchem.com This data showcases the type of detailed structural information that would be obtained for this compound. Analysis of such a structure would reveal the planarity of the isoquinoline ring system, the conformation of the trifluoromethyl and amine substituents, and how the molecules pack in the crystal lattice, likely involving hydrogen bonding from the amine group.

Table 3: Example Crystallographic Data for an Isoquinoline Derivative eurjchem.com

| Parameter | Value |

| Compound | Methyl O-[(11R, 11aS)-4-oxo-1..-2H-pyrido[1,2-b]isoquinolin-11-yl]carbonodithioate |

| Chemical Formula | C₁₅H₁₇NO₂S₂ |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 5.2804(5) Åb = 8.1347(17) Åc = 35.015(4) Å |

| Volume (V) | 1504.1(4) ų |

| Molecules per Unit Cell (Z) | 4 |

| Calculated Density | 1.358 g/cm³ |

Note: This data is for an illustrative example and not for this compound.

Elemental Analysis and Thermogravimetric Analysis (TGA) for Compositional and Thermal Stability Assessment

Elemental analysis and Thermogravimetric Analysis (TGA) are crucial techniques for confirming the empirical formula and evaluating the thermal stability of a compound, respectively.

Elemental Analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) within the molecule. For a pure sample of this compound (C₁₀H₇F₃N₂), the experimentally determined percentages should closely match the calculated theoretical values, typically within ±0.4%. This analysis is a fundamental check of purity and composition.

Table 4: Elemental Composition of this compound

| Element | Symbol | Molecular Formula | Calculated % |

| Carbon | C | C₁₀H₇F₃N₂ | 56.61% |

| Hydrogen | H | C₁₀H₇F₃N₂ | 3.33% |

| Fluorine | F | C₁₀H₇F₃N₂ | 26.86% |

| Nitrogen | N | C₁₀H₇F₃N₂ | 13.20% |

| Total | 100.00% |

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The resulting data provides information on thermal stability, decomposition temperatures, and the composition of the residual material. For heterocyclic compounds, TGA can reveal the temperature at which decomposition begins (T_onset) and the temperature of maximum decomposition rate (T_peak). mdpi.com The presence of the trifluoromethyl group is known to often enhance the thermal stability of organic molecules. nih.gov It would be expected that this compound would exhibit high thermal stability, likely decomposing at temperatures well above 250 °C. mdpi.comnih.gov The TGA curve would show a stable baseline up to the decomposition temperature, followed by a sharp drop in mass corresponding to the fragmentation and volatilization of the molecule.

Applications of 4 Trifluoromethyl Isoquinolin 3 Amine in Advanced Chemical Sciences

Role as a Privileged Scaffold in Organic Synthesis

The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple biological targets, and by extension, in a broader chemical context, to structures that serve as versatile building blocks for a wide array of complex molecules. The isoquinoline (B145761) core is a well-established privileged scaffold, and the addition of the trifluoromethyl and amine groups to this structure further enhances its utility in synthetic chemistry. The trifluoromethyl group can improve metabolic stability and lipophilicity in medicinal chemistry contexts, while the amino group provides a reactive handle for a variety of chemical transformations. nih.govfluorochem.co.uk

Synthesis of Complex Organic Molecules (Non-Biological Targets)

While much of the research on isoquinoline derivatives is driven by their biological activity, the 4-(trifluoromethyl)isoquinolin-3-amine (B6213006) scaffold also holds considerable potential for the synthesis of complex organic molecules targeted for non-biological applications. The amino group at the 3-position can serve as a nucleophile or be transformed into other functional groups, enabling its incorporation into larger, more complex structures. For instance, it can undergo diazotization followed by substitution to introduce a range of functionalities. Furthermore, the isoquinoline nitrogen can be quaternized to modulate the electronic properties of the aromatic system.

The trifluoromethyl group, with its strong electron-withdrawing nature, significantly influences the reactivity of the isoquinoline ring, making it susceptible to certain nucleophilic substitution reactions. This property can be exploited to build intricate molecular architectures. Synthetic chemists can leverage the inherent reactivity of this scaffold to construct novel polycyclic aromatic systems or functional dyes with tailored photophysical properties. The robust nature of the trifluoromethyl group ensures its stability throughout multi-step synthetic sequences.

Precursor in Materials Chemistry

The electronic properties endowed by the trifluoromethyl group make this compound an intriguing candidate as a precursor in materials chemistry. The high electronegativity of the trifluoromethyl group can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the isoquinoline system, a desirable characteristic for electron-transporting materials in organic electronic devices.

Polymer Building Blocks: The amino functionality of this compound provides a reactive site for polymerization reactions. It can be used as a monomer in the synthesis of polyamides, polyimides, or other condensation polymers. The incorporation of the trifluoromethylated isoquinoline moiety into a polymer backbone could impart desirable properties such as enhanced thermal stability, chemical resistance, and specific optoelectronic characteristics. For example, fluorinated polyimides are known for their low dielectric constants and optical transparency. researchgate.net

Organic Semiconductors and OLEDs: The isoquinoline core is a known fluorophore. The introduction of a trifluoromethyl group can modulate the emission wavelength and quantum yield. While specific research on this compound in OLEDs is not widely reported, related quinoline (B57606) and isoquinoline derivatives have been investigated as fluorescent materials. dergipark.org.trossila.com The electron-withdrawing nature of the CF3 group could be beneficial for developing n-type organic semiconductors, which are crucial components in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The amino group can be further functionalized to tune the molecule's properties and facilitate its incorporation into device architectures.

Ligand Design in Homogeneous and Heterogeneous Catalysis

The presence of both a nitrogen-containing heterocycle and an amino group makes this compound a promising candidate for ligand design in catalysis. The nitrogen atoms can coordinate to a variety of transition metals, and the rigid isoquinoline backbone can provide a well-defined steric environment around the metal center.

Chiral Ligands for Asymmetric Synthesis

Asymmetric synthesis, the preparation of chiral molecules in an enantiomerically pure form, is of paramount importance in the pharmaceutical and fine chemical industries. A key approach in this field is the use of chiral metal complexes as catalysts, where the chirality is often introduced through the ligand.

While this compound itself is achiral, it can be readily derivatized to create chiral ligands. The amino group can be reacted with chiral auxiliaries or used to construct more complex chiral structures. For example, it can be acylated with a chiral carboxylic acid or reacted with a chiral aldehyde to form a Schiff base. The resulting chiral isoquinoline-based ligands could then be coordinated to transition metals to create catalysts for a range of asymmetric transformations, such as hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions. The trifluoromethyl group can influence the electronic properties of the ligand and, consequently, the catalytic activity and enantioselectivity of the metal complex. The development of chiral ligands based on quinoline and isoquinoline motifs is an active area of research. mdpi.comresearchgate.net

Transition Metal Catalysis Involving this compound Ligands

The nitrogen atoms of the isoquinoline ring and the exocyclic amino group in this compound can act as a bidentate ligand, chelating to a metal center. The resulting metal complexes could find applications in various catalytic processes. The trifluoromethyl group, being strongly electron-withdrawing, would modulate the electron density at the metal center, which in turn can affect the catalytic activity.

For instance, palladium complexes bearing nitrogen-based ligands are widely used in cross-coupling reactions. A palladium complex of a this compound-derived ligand could potentially catalyze reactions such as Suzuki, Heck, and Buchwald-Hartwig couplings. Similarly, ruthenium and rhodium complexes are known to be effective catalysts for hydrogenation and transfer hydrogenation reactions. The specific steric and electronic environment provided by the this compound ligand could lead to unique reactivity and selectivity in these transformations. Research on transition metal complexes with related aminoquinoline and aminopyridine ligands has demonstrated their catalytic potential. nih.govnih.gov

Applications in Analytical Chemistry and Sensor Development (Non-Biological)